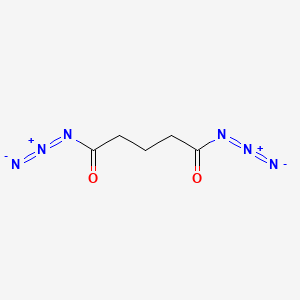
Pentanedioyl diazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioyl diazide is an organic compound characterized by the presence of two azide groups attached to a pentanedioyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentanedioyl diazide can be synthesized through several methods. One common approach involves the reaction of pentanedioyl dichloride with sodium azide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the reaction of pentanedioyl dichloride with sodium azide under controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: This compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Alkynes in the presence of copper(I) catalysts.
Major Products Formed
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Applications De Recherche Scientifique
Pentanedioyl diazide has a wide range of applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Materials Science: Employed in the preparation of high-energy materials and polymers with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Utilized in click chemistry for the conjugation of biomolecules, facilitating the study of biological processes.
Mécanisme D'action
The mechanism of action of pentanedioyl diazide primarily involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide groups act as nucleophiles, attacking electrophilic centers in other molecules to form new bonds. In cycloaddition reactions, the azide groups react with alkynes to form triazoles, which are stable and biologically active .
Comparaison Avec Des Composés Similaires
Similar Compounds
Geminal Diazides: Compounds with two azide groups attached to the same carbon atom.
Quinone Diazides: Compounds with azide groups attached to a quinone backbone.
Uniqueness
Pentanedioyl diazide is unique due to its pentanedioyl backbone, which provides distinct reactivity and stability compared to other diazides. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and materials science .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical properties and versatility in reactions. Its applications in organic synthesis, materials science, and medicinal chemistry highlight its importance as a valuable chemical reagent.
Propriétés
Numéro CAS |
64624-44-8 |
|---|---|
Formule moléculaire |
C5H6N6O2 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
pentanedioyl diazide |
InChI |
InChI=1S/C5H6N6O2/c6-10-8-4(12)2-1-3-5(13)9-11-7/h1-3H2 |
Clé InChI |
IXFJYXRKWPVUKW-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)N=[N+]=[N-])CC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



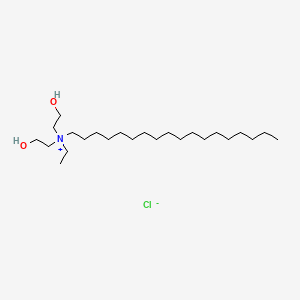
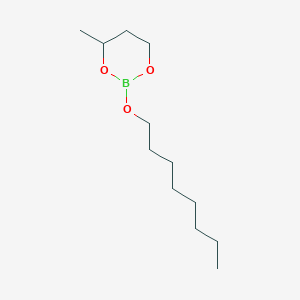
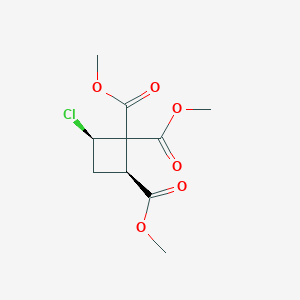
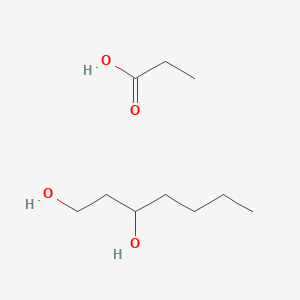

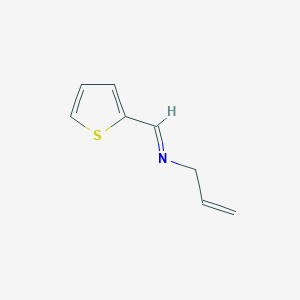
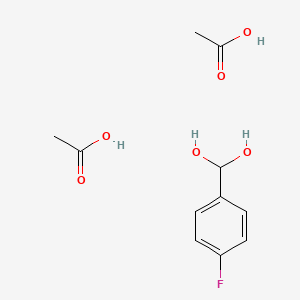

![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)

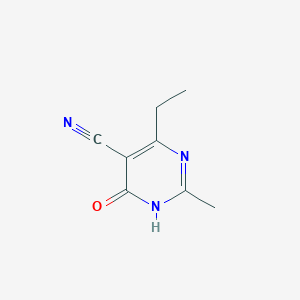

![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
